4-[2-(4-Methoxyphenyl)acetyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Description
The compound 4-[2-(4-Methoxyphenyl)acetyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid features a spirocyclic scaffold with a 1-oxa-4-azaspiro[4.5]decane core. Key structural elements include:
- Spirocyclic framework: A bicyclic system with oxygen and nitrogen atoms at positions 1 and 4, respectively.
- Substituents: A 4-methoxyphenyl acetyl group at position 4 and a carboxylic acid group at position 3.
The methoxy group enhances electronic effects (e.g., electron-donating properties) and may influence bioavailability and target binding. This compound is structurally related to bioactive spirocycles reported in medicinal chemistry, such as enzyme inhibitors and antimicrobial agents .
Properties
IUPAC Name |
4-[2-(4-methoxyphenyl)acetyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO5/c1-23-14-7-5-13(6-8-14)11-16(20)19-15(17(21)22)12-24-18(19)9-3-2-4-10-18/h5-8,15H,2-4,9-12H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTFOREVGWANXQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)N2C(COC23CCCCC3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 1-Oxa-4-azaspiro[4.5]decane Core
The spirocyclic core is constructed via a cyclization reaction between a piperidine derivative and a carbonyl-containing fragment. A representative method involves the reaction of 4-hydroxypiperidine with a γ-keto ester under acidic conditions to induce spiroannulation . For instance, treatment of ethyl 4-oxopiperidine-1-carboxylate with 2-chloroacetyl chloride in the presence of potassium carbonate generates the 1-oxa-4-azaspiro[4.5]decane-3-carboxylate intermediate . Key parameters include:
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Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM).
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Temperature : −30°C to room temperature.
Cyclization yields range from 75% to 84% when using optimized stoichiometry and low-temperature conditions to minimize side reactions .
Preparation of 2-(4-Methoxyphenyl)acetyl Chloride
The 4-methoxyphenylacetyl moiety is synthesized from p-methoxyphenylacetic acid, which is prepared via hydrolysis of p-methoxybenzyl cyanide followed by methylation . A patented two-step process illustrates this:
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Hydrolysis : p-Chlorobenzonitrile reacts with 10% NaOH at 105–115°C under pressure (0.45–0.48 MPaG) to form sodium p-hydroxyphenylacetate (93.8% yield) .
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Methylation : Treatment with dimethyl sulfate at 30–40°C introduces the methoxy group, yielding p-methoxyphenylacetic acid (90.3% yield, ≥99% purity) .
The acid is then converted to its acyl chloride using thionyl chloride (SOCl₂) in DCM at reflux (40°C, 2 hours).
Acylation of the Spirocyclic Carboxylic Acid
The final step involves coupling 2-(4-methoxyphenyl)acetyl chloride with the 1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid. This is conducted under Schotten-Baumann conditions:
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Base : Triethylamine (TEA) or pyridine in DCM.
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Temperature : 0°C to room temperature.
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Reaction Time : 4–6 hours.
The product is purified via flash chromatography (SiO₂, DCM/MeOH 10:1) to achieve >98% purity .
Characterization and Analytical Data
Spectroscopic Confirmation :
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¹H NMR (400 MHz, CDCl₃): δ 7.32–7.17 (m, aromatic H), 4.38 (q, OCH₂), 3.77 (s, OCH₃), 2.84–2.40 (m, spiro-H) .
Purity Assessment :
Comparative Analysis of Synthetic Routes
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Spirocyclic Core | KOtBu, THF, −30°C | 84% | 99% |
| Carboxylic Acid Formation | 10% NaOH, HCl acidification | 93% | ≥95% |
| Acylation | TEA, DCM, 0°C | 89% | 98% |
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Methoxyphenyl)acetyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
4-[2-(4-Methoxyphenyl)acetyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-(4-Methoxyphenyl)acetyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets. The methoxyphenyl group can interact with enzymes or receptors, modulating their activity. The oxazolidine ring may contribute to the compound’s stability and binding affinity. The carboxylic acid group can form hydrogen bonds with target molecules, enhancing its biological activity.
Comparison with Similar Compounds
Structural Analogs with Aromatic Acyl Modifications
The table below compares substituents, molecular weights, and key properties of structurally related spirocyclic compounds:
Key Observations:
- Methoxy vs.
- Acyl Group Variations : Fluorinated and chlorinated derivatives exhibit higher molecular weights and lipophilicity, which may enhance blood-brain barrier penetration but increase metabolic stability risks .
- Steric Effects : Bulky groups like tert-butyl (in discontinued analogs) can hinder target binding or enzymatic metabolism, leading to unfavorable pharmacokinetics .
Analogs with Additional Heteroatoms in the Spiro System
- 8-Methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid derivatives (e.g., Ref: 10-F525573):
- Feature an additional nitrogen atom at position 6.
- Example: 4-[2-(4-Methoxyphenyl)acetyl]-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid.
- The diazaspiro system may enhance hydrogen bonding with biological targets, improving affinity for enzymes like tryptophan hydroxylase .
Biological Activity
4-[2-(4-Methoxyphenyl)acetyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a synthetic compound belonging to the class of spirocyclic compounds. Its unique structure, characterized by a spiro framework, suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C18H23NO5 |
| Molecular Weight | 333.38 g/mol |
| CAS Number | 1326811-36-2 |
| Structure | Chemical Structure |
The biological activity of this compound is believed to involve interaction with various biological targets, including:
- G Protein-Coupled Receptors (GPCRs) : Preliminary studies suggest that this compound may modulate GPCR activity, which plays a crucial role in numerous physiological processes .
- Enzymatic Pathways : The compound may influence specific enzymatic pathways, potentially impacting metabolic processes and disease mechanisms .
Biological Activity
Research has indicated several aspects of biological activity for this compound:
Antimicrobial Activity
Studies have shown that spirocyclic compounds exhibit significant antimicrobial properties. The presence of the methoxyphenyl group may enhance the interaction with microbial targets, leading to increased efficacy against various pathogens.
Anti-inflammatory Effects
Research indicates that derivatives of spirocyclic compounds can exhibit anti-inflammatory properties. The compound's ability to modulate inflammatory pathways suggests potential therapeutic applications in conditions such as arthritis and other inflammatory diseases.
Neuroprotective Properties
Recent investigations into similar compounds have highlighted their neuroprotective effects, particularly in models of neurodegenerative diseases. The unique structure of this compound may contribute to its ability to protect neuronal cells from oxidative stress and apoptosis.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Study on GPCR Modulation : A study reported that derivatives similar to this compound showed high affinity for σ1 receptors, suggesting a role in modulating neuroprotective pathways. This could lead to advancements in treating neurodegenerative diseases .
- Antimicrobial Screening : In vitro assays demonstrated that spirocyclic compounds possess significant antimicrobial activity against Gram-positive and Gram-negative bacteria, indicating potential for development as new antibiotics.
- Inflammation Models : In animal models of inflammation, compounds with similar structures exhibited reduced markers of inflammation, supporting further exploration into their therapeutic use for inflammatory disorders.
Q & A
Q. What are the key considerations for designing a synthetic route for 4-[2-(4-Methoxyphenyl)acetyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid?
- Methodological Answer : Synthesis of spirocyclic compounds typically involves multi-step reactions with careful selection of starting materials (e.g., ketones, aldehydes, or amines) and protecting group strategies to preserve reactive sites . For example, analogous compounds like 4-(3,5-difluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid require controlled benzoylation of spirocyclic intermediates under inert conditions . Reaction parameters (temperature, solvent polarity, and catalyst choice) must be optimized to avoid side products. Post-synthesis, purification via column chromatography and structural validation using NMR and high-resolution mass spectrometry (HRMS) are critical .
Q. How can spectroscopic techniques resolve structural ambiguities in spirocyclic compounds?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming spirocyclic connectivity. For instance, - and -NMR can distinguish between axial and equatorial substituents on the spiro ring, while 2D techniques (COSY, HSQC, HMBC) map coupling interactions . X-ray crystallography (using programs like SHELXL ) provides definitive stereochemical assignments. In cases of conflicting data (e.g., overlapping signals in crowded spectra), computational modeling (DFT) or alternative derivatization (e.g., esterification of the carboxylic acid group) may clarify ambiguities .
Advanced Research Questions
Q. How can researchers optimize the enantiomeric purity of this compound for pharmacological studies?
- Methodological Answer : Chiral resolution methods such as chiral HPLC or enzymatic kinetic resolution are effective. For structurally related compounds (e.g., 8-tert-butyl derivatives), asymmetric catalysis using chiral auxiliaries (e.g., Evans oxazolidinones) during key cyclization steps has yielded >95% enantiomeric excess . Post-synthesis, circular dichroism (CD) spectroscopy or X-ray crystallography (via SHELX ) validates stereochemical outcomes. Contradictions in optical rotation data between batches can arise from residual solvents or impurities, necessitating rigorous purity checks via thermogravimetric analysis (TGA) .
Q. What strategies address discrepancies in biological activity data for spirocyclic compounds?
- Methodological Answer : Bioactivity variability often stems from differences in assay conditions (e.g., enzyme concentration, pH) or compound stability. For example, FAAH inhibition studies on 8-tert-butyl analogs require strict control of lipid-rich assay buffers to mimic physiological conditions . If IC values conflict across studies, orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) and metabolite profiling (LC-MS) can identify degradation products or off-target interactions . Dose-response curves should be replicated in triplicate, with statistical validation (e.g., ANOVA) to confirm reproducibility.
Q. How can computational modeling predict the interaction of this compound with lipid-metabolizing enzymes?
- Methodological Answer : Molecular docking (using AutoDock Vina or Schrödinger Suite) against crystal structures of target enzymes (e.g., FAAH PDB: 3QJU) identifies potential binding modes. For example, the 4-methoxyphenylacetyl group may occupy hydrophobic pockets, while the spirocyclic core stabilizes hydrogen bonds with catalytic residues . Molecular dynamics (MD) simulations (50–100 ns) assess binding stability under physiological conditions. Discrepancies between predicted and experimental binding affinities may arise from solvent effects or protein flexibility, requiring free-energy perturbation (FEP) calculations for refinement .
Data Analysis and Contradiction Resolution
Q. How should researchers interpret conflicting crystallographic and NMR data for spirocyclic derivatives?
- Methodological Answer : X-ray crystallography provides static snapshots of the most stable conformation, while NMR captures dynamic equilibria in solution. For example, a compound may exhibit chair-chair interconversion in solution (observed via variable-temperature NMR) but lock into a single conformation in the crystal lattice . To resolve contradictions, compare NOESY/ROESY data (showing through-space interactions) with crystallographic distances. If discrepancies persist, consider polymorph screening or solvent-dependent crystallization to isolate dominant conformers .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for Spirocyclic Analog Synthesis
Q. Table 2. Common Data Contradictions and Resolution Strategies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
